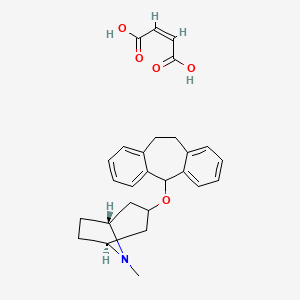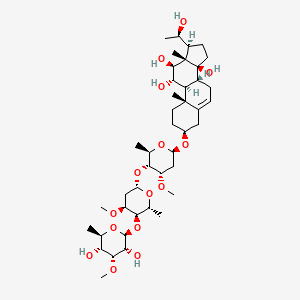
14-Benzoylneoline
説明
Synthesis Analysis
The synthesis of compounds related to 14-Benzoylneoline, including those with benzoyl groups, involves complex chemical reactions. For example, the synthesis of p-fluorosulfonyl[14C]-benzoyl-5'-adenosine from carboxy- p -amino[14C]benzoic acid demonstrates a multi-step process yielding a compound with the radiolabel derived from the benzoyl moiety, showcasing the intricate steps involved in synthesizing benzoyl-related compounds (Esch & Allison, 1978). Such processes are crucial for creating labeled compounds for further scientific studies.
Molecular Structure Analysis
Understanding the molecular structure of 14-Benzoylneoline and related compounds is fundamental to exploring their potential applications. Studies often employ various analytical techniques to elucidate these structures. The synthesis of carbon-14 labeled isotopomers of Atomoxetine HCl and its metabolites highlights the importance of detailed molecular structure analysis in developing pharmaceutical compounds (Kuo, Clodfelter, & Wheeler, 2004).
Chemical Reactions and Properties
Research on benzoyl-related compounds often focuses on their chemical reactions and properties to understand their reactivity and potential chemical applications. For instance, the study of benzoyl-CoA, a key intermediate in anaerobic aromatic metabolism, sheds light on its reduction to alicyclic compounds, which is considered a 'biological Birch reduction', illustrating the complex chemical behavior of these compounds (Koch, Eisenreich, Bacher, & Fuchs, 1993).
Physical Properties Analysis
The physical properties of 14-Benzoylneoline and related compounds, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties can significantly affect the compound's application in pharmaceuticals, material science, and chemical engineering.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and degradation pathways, are crucial for understanding how 14-Benzoylneoline and similar compounds can be used in chemical syntheses, pharmaceutical development, and other applications. The study on the synthesis of [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, provides insights into the compound's synthesis and potential utility in research applications (Gomis, Santolini, André, & Noel, 1999).
科学的研究の応用
Isolation from Aconitum Species : 14-Benzoylneoline was isolated from the roots of Aconitum subcuneatum NAKAI, along with other alkaloids. Its structure was confirmed by derivation from other compounds (Wada et al., 1985).
Benzoyl Peroxide Studies : Although not directly about 14-Benzoylneoline, several studies have investigated the penetration, metabolic disposition, and effects of benzoyl peroxide, a related compound. These studies provide insights into the skin penetration and metabolic pathways of benzoyl compounds (Yeung et al., 1983), (Nacht et al., 1981).
Polymerization Studies : The use of 14C-benzoyl peroxide in polymerization studies could provide insights into the reactivities and properties of benzoyl-related compounds, including 14-Benzoylneoline (Bevington & Johnson, 1968).
Cutaneous Tissue Studies : Investigations into the distribution and dissociation of benzoyl peroxide in cutaneous tissue offer understanding of how benzoyl compounds, potentially including 14-Benzoylneoline, interact with biological tissues (Wepierre et al., 1986).
Drug Development : The development of drugs using benzoyl compounds, including stable isotope and C-14 labeled forms, highlights the potential pharmaceutical applications of these compounds (Elmore et al., 2012).
Gibberellins Biosynthesis : The biosynthesis of gibberellins, involving a 14C-diterpene alcohol, might offer insights into the broader context of natural compound synthesis and applications, relevant to compounds like 14-Benzoylneoline (Shechter & West, 1969).
Protein Targets of Benzene : While focused on benzene, the study of its protein targets in vivo using 14C labeling could provide a methodological framework for similar studies on 14-Benzoylneoline (Williams et al., 2002).
作用機序
将来の方向性
The future research directions for 14-Benzoylneoline could involve further exploration of its biological activity, particularly its potential role in counteracting doxorubicin-induced heart failure . More research is also needed to fully understand its synthesis, chemical reactions, and safety profile.
特性
IUPAC Name |
[11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(35,23(27(31)32)25(38-4)26(29)31)22(19)24(18)39-28(34)17-9-7-6-8-10-17/h6-10,18-27,33,35H,5,11-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNPLILPTBDDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Benzoylneoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of 14-Benzoylneoline?
A1: 14-Benzoylneoline has been isolated from several plant species, including:
Q2: Has 14-Benzoylneoline been investigated for its potential to interact with biological targets?
A2: Yes, a study investigated the potential of various Aconitum carmichaeli components, including 14-Benzoylneoline, to counteract Doxorubicin-induced heart failure. Using a comparative normal/failing rat myocardium cell membrane chromatography analysis system, 14-Benzoylneoline showed a significant affinity for the failing myocardium model. Further investigation revealed that a related compound, Talatizamine (also present in Aconitum carmichaeli), exhibited high affinity for voltage-dependent K+ channels. This suggests that 14-Benzoylneoline, with its similar structure, might also interact with ion channels, though further research is needed to confirm this [].
Q3: What is the structural difference between 14-Benzoylneoline and neoline?
A3: Researchers confirmed the structure of 14-Benzoylneoline through its derivation from neoline. This involved a benzoylation reaction, suggesting that 14-Benzoylneoline is simply a benzoylated derivative of neoline [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





